molecular formula C15H16BrN3O4S2 B2710402 2-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide CAS No. 2034334-61-5

2-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2710402
CAS No.: 2034334-61-5
M. Wt: 446.33
InChI Key: UUYJIFDFRXHRJH-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide is a heterocyclic sulfonamide derivative characterized by a benzo[c][1,2,5]thiadiazole core fused with a sulfonamide group and a brominated aromatic ring. The compound’s structure integrates a sulfonamide linker (-SO₂NH-) bridging a bromobenzene moiety and a 3-methyl-substituted thiadiazole dioxide ring. This combination confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. The bromine atom at the benzenesulfonamide position enhances reactivity in substitution reactions, while the thiadiazole dioxide contributes to hydrogen-bonding interactions and metabolic stability .

Properties

IUPAC Name

2-bromo-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O4S2/c1-18-13-7-3-4-8-14(13)19(25(18,22)23)11-10-17-24(20,21)15-9-5-2-6-12(15)16/h2-9,17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYJIFDFRXHRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

2-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide has extensive applications in various fields:

  • Chemistry: : Used as an intermediate in organic synthesis and as a building block for creating more complex molecules.

  • Biology: : Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

  • Medicine: : Explored for drug design and development due to its unique structural features that can be fine-tuned for desired biological activity.

  • Industry: : Employed in materials science for creating advanced polymers, dyes, and other functional materials.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The benzothiadiazole core is often responsible for its biological activity, interacting with cellular pathways and influencing processes like cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Reactivity

The compound shares structural similarities with other brominated sulfonamides and heterocyclic systems. Key comparisons include:

Compound Core Structure Key Differences Reactivity/Applications
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole Imidazo-thiadiazole Lacks sulfonamide group; bromine at position 2 on thiadiazole. Bromine undergoes nucleophilic substitution with secondary amines; used in antiviral agents.
2,2’-Ethylene-bis(benzenesulfonamides) Bis-sulfonamide Two sulfonamide groups linked by ethylene; no bromine or thiadiazole. Forms stable chelates with metals; applied in catalysis and polymer stabilization.
α-Bromocarbonyl Compound 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid Bromoacetyl-pyrrolidine Bromine on acetyl group; fused with pyrrolidine-carboxylic acid. Serves as an intermediate for cyclocondensation reactions to form thiazole derivatives.
3-Dimethylamino-2H-1,2-benzo[e]thiazine 1,1-dioxides Benzo-thiazine dioxide Thiazine ring instead of thiadiazole; dimethylamino substituent. Exhibits fluorescence properties; studied for optoelectronic applications.

Pharmacological and Physicochemical Properties

  • Bioactivity: The brominated aromatic ring enhances binding to hydrophobic enzyme pockets, as seen in bromoacetyl-pyrrolidine derivatives targeting proteases . The thiadiazole dioxide moiety improves metabolic stability compared to non-oxidized thiadiazoles .
  • Solubility and Stability: The sulfonamide group increases water solubility relative to non-sulfonamide analogues like 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole . However, the bromine atom may reduce solubility compared to chlorine or fluorine substituents.

Biological Activity

Chemical Structure and Properties

The compound features a complex structure that includes a bromine atom, a benzenesulfonamide group, and a thiadiazole moiety. The presence of these functional groups suggests potential interactions with biological targets.

Molecular Formula and Weight

  • Molecular Formula : C₁₃H₁₃BrN₄O₂S
  • Molecular Weight : 360.24 g/mol

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing

In a study published in the Egyptian Journal of Chemistry, various sulfonamide derivatives were synthesized and tested for antimicrobial activity. Some exhibited significant inhibitory effects on bacterial strains, suggesting that similar mechanisms may apply to 2-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide .

Anticancer Potential

Research has also explored the anticancer properties of sulfonamide derivatives. The mechanism often involves the inhibition of carbonic anhydrase enzymes, which are implicated in tumor growth and metastasis.

Case Study: Anticancer Activity

A study demonstrated that certain benzene sulfonamide derivatives showed promising results in inhibiting cancer cell proliferation in vitro. The specific interaction between these compounds and cancer cell lines could provide insights into the potential efficacy of this compound against various cancers.

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, the presence of the thiadiazole ring is known to enhance binding affinity to certain enzymes.

Research Findings

Studies have shown that similar thiadiazole-containing compounds can inhibit enzymes such as carbonic anhydrase and other hydrolases. This inhibition can lead to altered metabolic processes in pathogens or cancer cells .

Summary of Research Findings

Activity Mechanism References
AntimicrobialInhibition of folic acid synthesisEgyptian Journal of Chemistry
AnticancerInhibition of carbonic anhydraseVarious studies
Enzyme InhibitionBinding to metabolic enzymesNIST WebBook

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